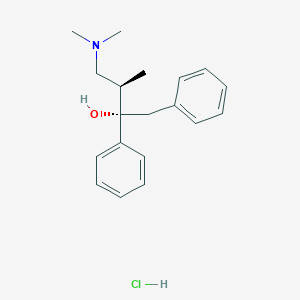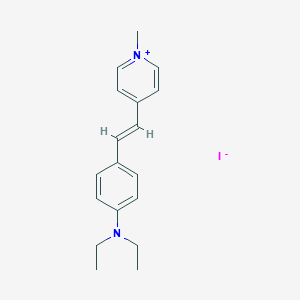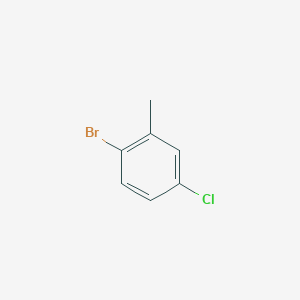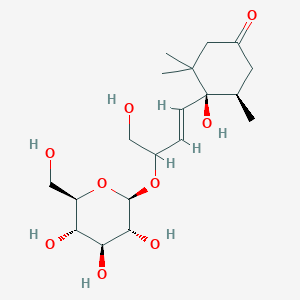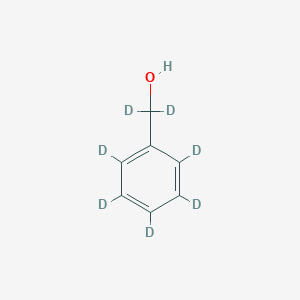
ベンジル-d7 アルコール
説明
Its chemical formula is C6D5CD2OH, and it has a molecular weight of 115.18 g/mol . This compound is commonly used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Benzyl-d7 alcohol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in benzyl-d7 alcohol make it an excellent internal standard for NMR spectroscopy, allowing for accurate measurements and analysis of chemical structures.
Isotope Tracing: In biological and chemical research, benzyl-d7 alcohol is used as a tracer to study metabolic pathways and reaction mechanisms.
Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.
Material Science: Benzyl-d7 alcohol is used in the synthesis of deuterated polymers and other materials for specialized applications.
作用機序
Target of Action
Benzyl-d7 alcohol is a deuterated compound of Benzyl Alcohol . The primary target of Benzyl Alcohol is lice, where it inhibits them from closing their respiratory spiracles .
Mode of Action
The mode of action of Benzyl Alcohol, and by extension Benzyl-d7 alcohol, involves the obstruction of the respiratory spiracles of lice, leading to their asphyxiation .
Biochemical Pathways
Benzyl Alcohol, and thus Benzyl-d7 alcohol, is involved in the peroxisomal β-oxidative pathway. This pathway, along with the enzyme benzyl alcohol O-benzoyltransferase (HSR201), contributes to the biosynthesis of salicylic acid . The pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201 .
Pharmacokinetics
It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
The result of Benzyl Alcohol’s action is the asphyxiation of lice . As a deuterated form of Benzyl Alcohol, Benzyl-d7 alcohol is expected to have a similar effect.
準備方法
Synthetic Routes and Reaction Conditions: Benzyl-d7 alcohol can be synthesized through the reaction of benzyl bromide with deuterated sodium hydroxide (D7OD). This reaction involves a nucleophilic substitution where the bromine atom in benzyl bromide is replaced by the deuterium atom from D7OD .
Industrial Production Methods: Industrial production of benzyl-d7 alcohol typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction conditions to optimize the production .
Types of Reactions:
Oxidation: Benzyl-d7 alcohol can undergo oxidation to form benzaldehyde-d7. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form toluene-d8 using reducing agents such as lithium aluminum hydride.
Substitution: Benzyl-d7 alcohol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen chloride gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzaldehyde-d7.
Reduction: Toluene-d8.
Substitution: Benzyl chloride-d7.
類似化合物との比較
Benzyl alcohol: The non-deuterated form of benzyl-d7 alcohol, with the chemical formula C7H8O.
Toluene-d8: A deuterated form of toluene, with the chemical formula C7D8.
Benzaldehyde-d7: A deuterated form of benzaldehyde, with the chemical formula C7D6O.
Uniqueness: Benzyl-d7 alcohol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. Compared to its non-deuterated counterpart, benzyl-d7 alcohol offers enhanced sensitivity and accuracy in analytical applications .
特性
IUPAC Name |
dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583638 | |
| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71258-23-6 | |
| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71258-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


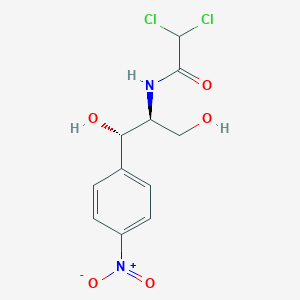
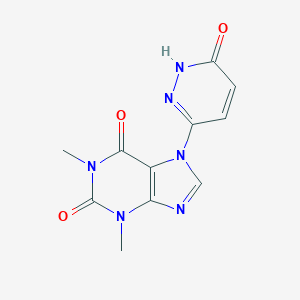




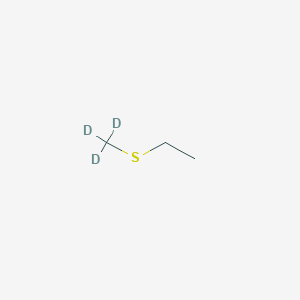
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

